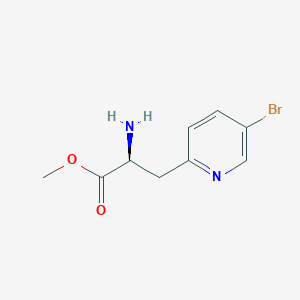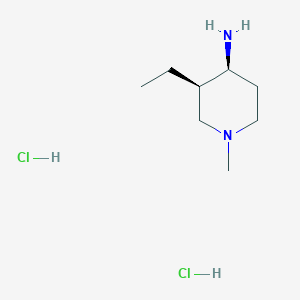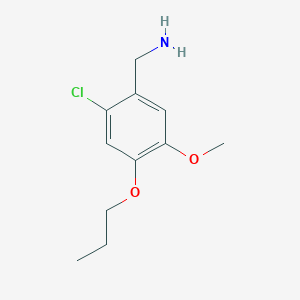-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738024.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl, methyl, and fluoroethyl groups through alkylation reactions. The final step usually involves the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of new derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be explored for its activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance.
Mecanismo De Acción
The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The fluoroethyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” lies in its fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H20FN5 |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-3-18-10-12(11(2)17-18)8-15-9-13-4-6-16-19(13)7-5-14/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Clave InChI |
VTCYOMFBLPYCDZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)CNCC2=CC=NN2CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11737941.png)

![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11737949.png)


![4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737978.png)
![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B11737981.png)
![ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737984.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737987.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737993.png)
![2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B11737998.png)

